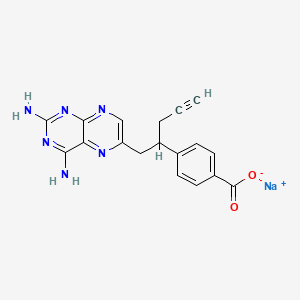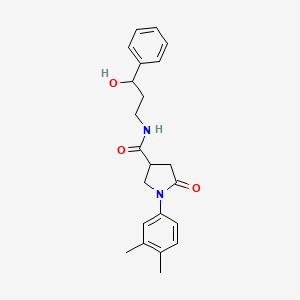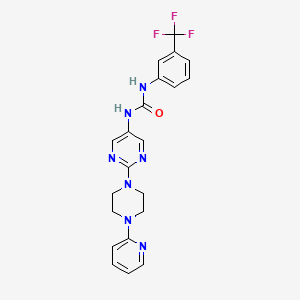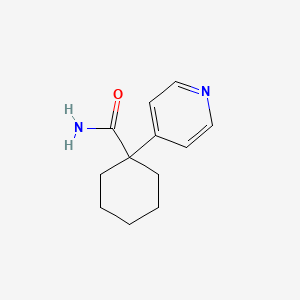
4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile, also known as CMT-3, is a novel synthetic compound with potential applications in scientific research. CMT-3 is a member of the family of compounds known as nicotinonitriles, which possess a unique chemical structure and have been studied for their biochemical and physiological effects.
科学的研究の応用
Antimicrobial Activity
4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile and its derivatives have been studied for their potential antimicrobial activity. For instance, compounds synthesized from related structures have shown significant activity against Gram-positive, Gram-negative bacteria, and fungi. These compounds' structures have been confirmed through various spectroscopic methods, indicating their potential as antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015; El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011).
Spectroscopic and Structural Analysis
Spectroscopic techniques like FT-IR and FT-Raman have been utilized to study the properties of similar compounds. These studies include examining the molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering, providing valuable insights into the molecular structure and potential applications of these compounds (Kuruvilla, Prasana, Muthu, & George, 2018).
Applications in Material Science
Derivatives of 4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile have been investigated for their utility in material science. For example, polymerization studies of terthiophene derivatives have been conducted, exploring their solubilities and inductive effects, which are crucial for understanding their potential applications in the development of new materials (Visy, Lukkari, & Kankare, 1994).
Environmental and Industrial Applications
Some research has focused on the potential environmental and industrial applications of these compounds. Studies have been conducted on their use as biocidal compounds for the plastic industry, showing promising results in controlling bacterial growth, which could have significant implications for the manufacturing sector (Zaiton, Assem, Arafa, Momen, & Said, 2018).
特性
IUPAC Name |
4-(3-chlorophenyl)-2-methyl-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2S/c1-11-15(10-19)14(12-4-2-5-13(18)8-12)9-16(20-11)17-6-3-7-21-17/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUMUNGIVFZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2374077.png)






![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)

![Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2374091.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2374092.png)